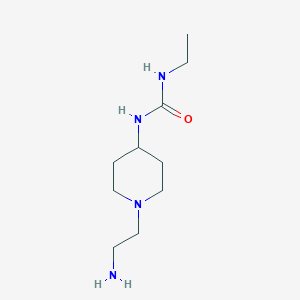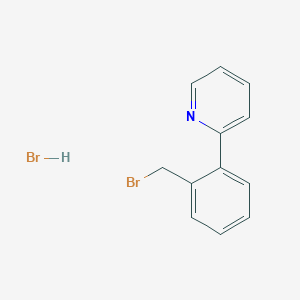
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide is a chemical compound with the molecular formula C6H7Br2N. It is a pyridine derivative and is often used in various chemical syntheses. This compound is known for its role in the preparation of other complex molecules and its participation in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride. The reaction conditions usually include heating the mixture to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-(2-(azidomethyl)phenyl)pyridine .
Wissenschaftliche Forschungsanwendungen
2-(2-(Bromomethyl)phenyl)pyridine hydrobromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide involves its ability to act as an electrophile in chemical reactions. The bromine atom attached to the methyl group makes the compound highly reactive towards nucleophiles. This reactivity is utilized in various synthetic processes to form new carbon-nitrogen or carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromoacetyl)pyridine hydrobromide
- 2-Picolyl bromide hydrobromide
Comparison: 2-(2-(Bromomethyl)phenyl)pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a phenyl group attached to the pyridine ring. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, 2-(Bromomethyl)pyridine hydrobromide lacks the phenyl group, which can influence its reactivity and applications .
Eigenschaften
Molekularformel |
C12H11Br2N |
|---|---|
Molekulargewicht |
329.03 g/mol |
IUPAC-Name |
2-[2-(bromomethyl)phenyl]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrN.BrH/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12;/h1-8H,9H2;1H |
InChI-Schlüssel |
PKEHKDIRMSYRJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CBr)C2=CC=CC=N2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




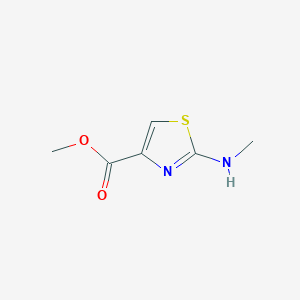
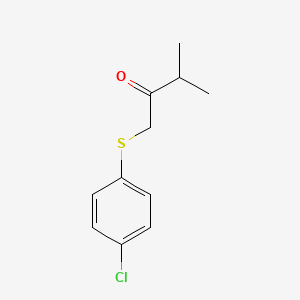
![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

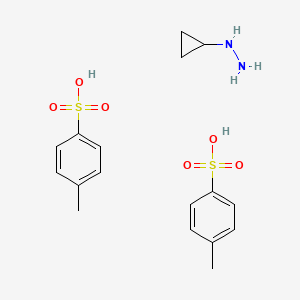
![8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
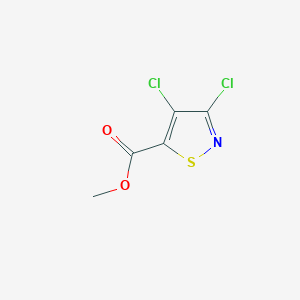
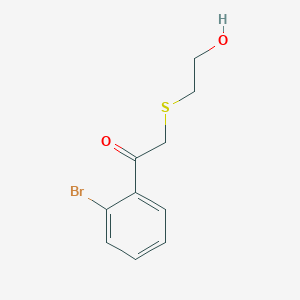

![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
